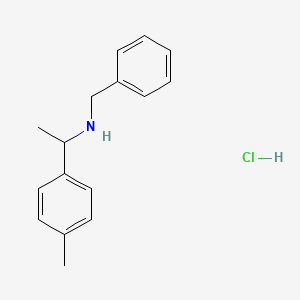

Benzyl-(1-p-tolylethyl)amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzyl-1-(4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-13-8-10-16(11-9-13)14(2)17-12-15-6-4-3-5-7-15;/h3-11,14,17H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMQJFWTMAFNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Secondary Amine Scaffolds in Synthetic Chemistry

Secondary amines, which feature a nitrogen atom bonded to two carbon-containing groups and one hydrogen, are fundamental building blocks in organic synthesis. Their importance stems from their unique reactivity as both nucleophiles and bases, and their ability to be readily converted into a wide range of other functional groups.

The secondary amine scaffold is a prevalent feature in numerous natural products and synthetic compounds, contributing significantly to their bioactivity. In synthetic chemistry, the selective formation of secondary amines can be a challenge, as the initial alkylation of a primary amine often leads to a more nucleophilic secondary amine, which can then undergo further alkylation to form a tertiary amine. To overcome this, various synthetic strategies have been developed, including reductive amination and the use of specialized reagents and protecting groups to ensure mono-alkylation.

These scaffolds are not merely passive components of a molecule; they can actively participate in directing the stereochemical outcome of reactions on adjacent parts of the molecule. Furthermore, the nitrogen atom can be a key coordination site for metal catalysts, enabling a diverse array of chemical transformations. The development of methodologies for the efficient and selective synthesis of secondary amines remains an active area of research, driven by their central role in the construction of complex molecular architectures. spectrabase.com

Overview of Benzyl and Substituted Phenylethyl Moieties in Chemical Architectures

The benzyl (B1604629) group (Bn) , consisting of a benzene (B151609) ring attached to a methylene (B1212753) (–CH2–) group, is a common substituent in organic synthesis. chemicalbook.com It is frequently employed as a robust protecting group for alcohols, amines, and carboxylic acids due to its general stability under a variety of reaction conditions. blucher.com.brmdma.ch The benzyl group can be cleaved under specific conditions, such as catalytic hydrogenolysis, which involves reaction with hydrogen gas in the presence of a palladium catalyst. the-eye.eu Beyond its use as a protecting group, the benzylic position—the carbon atom attached to the aromatic ring—exhibits enhanced reactivity due to the ability of the benzene ring to stabilize radicals, carbocations, and carbanions through resonance. chemicalbook.comchegg.com This property is harnessed in numerous synthetic transformations. In the context of biologically active molecules, the N-benzyl group can significantly influence a compound's affinity for receptor binding sites. nih.gov

The 1-p-tolylethyl moiety is a substituted phenylethylamine structure. Phenethylamines are a class of compounds featuring a phenyl ring connected to an amino group via a two-carbon chain. the-eye.eu This structural motif is the backbone for a wide range of neuroactive compounds, including hormones and neurotransmitters. vaia.com The substitution pattern on the phenyl ring and the ethyl chain is critical to the molecule's pharmacological profile. In the case of the 1-p-tolylethyl group, a methyl group is present at the para-position of the phenyl ring, and the ethyl chain is attached to the nitrogen at the 1-position. The "p-tolyl" substituent (a methyl group on the phenyl ring) can influence the electronic properties and lipophilicity of the molecule. Research into N-benzyl substituted phenethylamines has shown that these modifications can dramatically alter their interaction with biological targets. nih.govacs.org

Contextualization of Hydrochloride Salts in Amine Chemistry Research

Amines are basic compounds and readily react with acids to form salts. The conversion of an amine to its hydrochloride salt is a common and important practice in chemical research for several reasons. orgsyn.org The formation of a hydrochloride salt is typically achieved by treating a solution of the amine with hydrochloric acid. chemicalbook.com

One of the primary advantages of converting an amine to its hydrochloride salt is the significant increase in its water solubility. orgsyn.orgbldpharm.com The free base form of many larger amines, particularly those with multiple aromatic rings like Benzyl-(1-p-tolylethyl)amine, are often oils or solids with poor solubility in aqueous media. The salt form, being ionic, is generally a crystalline solid that is much more soluble in water and polar protic solvents. orgsyn.org

Furthermore, hydrochloride salts often exhibit greater stability and have a longer shelf-life compared to the corresponding free bases. orgsyn.org The lone pair of electrons on the nitrogen of a free amine can be susceptible to oxidation. By protonating the amine to form the ammonium (B1175870) salt, this reactivity is diminished, making the compound easier to handle and store. orgsyn.org This is particularly useful for compounds intended for research purposes, ensuring consistency and purity over time. The solid, crystalline nature of hydrochloride salts also facilitates purification through recrystallization and simplifies handling and weighing. bldpharm.com

Chemical Synthesis and Characterization

The synthesis of Benzyl-(1-p-tolylethyl)amine hydrochloride is typically achieved through a two-step process: the formation of the secondary amine (the free base) followed by its conversion to the hydrochloride salt.

A common and effective method for the synthesis of the free base, N-Benzyl-1-(p-tolylethyl)amine, is reductive amination . This process involves the reaction of 1-(p-tolyl)ethanamine with benzaldehyde (B42025) to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine.

Synthesis of N-Benzyl-1-(p-tolylethyl)amine (Free Base) Step 1: Imine Formation 1-(p-tolyl)ethanamine + Benzaldehyde ⇌ N-benzylidene-1-(p-tolyl)ethanamine + H₂O

Step 2: Reduction N-benzylidene-1-(p-tolylethyl)amine + [Reducing Agent] → N-Benzyl-1-(p-tolylethyl)amine

A specific protocol for a related synthesis involves reacting the amine and aldehyde in a solvent like methanol (B129727). After stirring for several hours to ensure imine formation, a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation (e.g., H₂ with a Palladium on carbon, Pd/C, catalyst) is introduced to reduce the C=N double bond. acs.orggoogle.com

Formation of the Hydrochloride Salt Once the free base has been synthesized and purified, it is dissolved in a suitable organic solvent, such as diethyl ether or methanol. A solution of hydrochloric acid (often as a solution in an organic solvent like dioxane or isopropanol, or as gaseous HCl) is then added. nih.govchemicalbook.com The protonation of the basic nitrogen atom of the amine by the acid leads to the precipitation of this compound as a solid, which can then be isolated by filtration and dried.

Characterization Data While a complete set of published spectra specifically for this compound is not readily available, its expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

| Property | Description |

| Molecular Formula | C₁₆H₂₀ClN |

| Molecular Weight | 261.79 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid. |

| Spectroscopic Data (Predicted) | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl (B1604629) and p-tolyl groups (typically in the 7.0-7.5 ppm range). A singlet for the p-tolyl methyl group (~2.3 ppm). Signals for the benzylic CH₂ protons and the methine (CH) proton of the ethyl group. A doublet for the methyl group of the ethyl chain. A broad signal for the N-H proton of the ammonium salt. |

| ¹³C NMR | Aromatic carbon signals (typically 125-145 ppm). Signals for the benzylic CH₂ and the ethyl CH carbons. A signal for the p-tolyl methyl carbon (~21 ppm) and the ethyl methyl carbon. |

| IR Spectroscopy | Characteristic N-H stretching bands for a secondary ammonium salt (typically broad, in the 2400-3000 cm⁻¹ region). C-H stretching bands (aromatic and aliphatic). Aromatic C=C stretching bands (~1450-1600 cm⁻¹). |

| Mass Spectrometry (EI) | The mass spectrum of the free base would be expected to show a molecular ion peak (M⁺) at m/z 225. Common fragmentation patterns would include the loss of a benzyl radical (C₇H₇) or a p-tolyl radical (C₇H₇), and cleavage at the C-C bond adjacent to the nitrogen. The most prominent peak is often the iminium ion resulting from alpha-cleavage. |

An in-depth exploration of the advanced synthetic methodologies for producing this compound and its analogues reveals a variety of sophisticated chemical strategies. These methods focus on the efficient and selective formation of the crucial carbon-nitrogen bond that defines this class of aryl-alkyl amines.

Stereochemical Investigations of Benzyl 1 P Tolylethyl Amine Hydrochloride

Analysis of the Chiral Center at the 1-p-tolylethyl Moiety

The chirality of Benzyl-(1-p-tolylethyl)amine hydrochloride originates from the stereogenic center located on the 1-p-tolylethyl portion of the molecule. This chiral center is the carbon atom bonded to four different substituents: a hydrogen atom, a methyl group (-CH₃), a p-tolyl group (a benzene (B151609) ring substituted with a methyl group at the para position), and the benzylamino group (-NHCH₂Ph). chemimpex.comnih.gov The presence of this single stereocenter means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-Benzyl-(1-p-tolylethyl)amine hydrochloride and (S)-Benzyl-(1-p-tolylethyl)amine hydrochloride.

The spatial arrangement of these four distinct groups around the central carbon atom determines the absolute configuration, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. The unique three-dimensional structure of each enantiomer is critical as it dictates its interaction with other chiral molecules, a fundamental principle in fields like pharmaceutical development and materials science. chemimpex.comresearchgate.net The hydrochloride salt form results from the protonation of the basic nitrogen atom of the amine, which generally does not affect the stereochemistry at the chiral carbon but is crucial for the compound's handling and stability. olisystems.comwikipedia.org

Enantioselective Synthesis Strategies for Chiral this compound

The synthesis of enantiomerically enriched chiral amines is a pivotal goal in organic chemistry. researchgate.net For molecules like this compound, achieving high enantiopurity is essential for its potential applications. Enantioselective synthesis aims to produce one enantiomer preferentially over the other. Key strategies include the use of chiral catalysts and chiral auxiliaries.

Chiral Catalyst Development for Asymmetric Transformations

Asymmetric catalysis is one of the most efficient methods for preparing chiral amines. chinesechemsoc.org This approach often involves the hydrogenation of a prochiral imine precursor using a transition metal complex paired with a chiral ligand.

Transition Metal Catalysis: Iridium and Palladium-based catalysts have shown exceptional performance in the asymmetric hydrogenation of imines. chinesechemsoc.orgchinesechemsoc.org The general process involves reacting an imine, such as N-benzylidene-1-(p-tolyl)ethanamine, with hydrogen gas in the presence of a small amount of a chiral catalyst. The catalyst, often a cationic Iridium(I) complex, incorporates a specifically designed chiral ligand that creates a chiral environment around the metal center. acs.orgnih.gov This chiral pocket forces the hydrogen to add to one face of the imine double bond preferentially, leading to the formation of the desired amine enantiomer with high enantiomeric excess (ee). chinesechemsoc.orgbohrium.com

The development of new ligands is crucial for improving catalytic efficiency and selectivity. For instance, spiro phosphine-amine-phosphine (SpiroPNP) ligands have been developed for iridium catalysts to precisely adjust the chiral pocket, enabling the hydrogenation of challenging dialkyl imines with high yields and enantioselectivity. chinesechemsoc.org Similarly, chiral phosphoric acids derived from axially chiral scaffolds like BINOL have emerged as powerful Brønsted acid catalysts for the transfer hydrogenation of imines, offering a metal-free alternative. acs.orgcam.ac.uksigmaaldrich.com

Biocatalysis: Enzymes represent another class of powerful chiral catalysts. Lipases and esterases can be used in the kinetic resolution of racemic amines or their derivatives. acs.org For instance, a lipase (B570770) could selectively hydrolyze an N-acetylated derivative of one enantiomer of the amine, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. acs.orgchimia.ch

Table 1: Comparison of Chiral Catalyst Systems for Asymmetric Amine Synthesis

| Catalyst System | Substrate Type | Typical Enantioselectivity (ee) | Key Features |

|---|---|---|---|

| Ir-SpiroPNP | Dialkyl Imines | Up to 98% | Highly efficient for sterically similar alkyl groups. chinesechemsoc.org |

| Ir-Phosphinodihydrooxazole | Aryl-Alkyl Imines | Up to 81% | Effective in supercritical CO₂, allowing for easy catalyst recycling. acs.org |

| Pd/Chiral Phosphoric Acid | Racemic Amines | High selectivity factors | Used in kinetic resolution via intramolecular allylation. nih.gov |

| H₈-BINOL Phosphoric Acid | Aldimines | Up to 98% | Metal-free Brønsted acid catalysis for Mannich reactions. acs.org |

This table presents data for analogous amine syntheses to illustrate the principles applicable to the target compound.

Chiral Auxiliary Approaches in Amine Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.uk

In amine synthesis, a common strategy involves condensing a prochiral ketone (e.g., p-tolyl methyl ketone) with a chiral amine auxiliary, such as tert-butanesulfinamide, developed by the Ellman lab. yale.edu This reaction forms a chiral N-sulfinyl imine. The sulfinyl group then directs the stereoselective addition of a nucleophile (e.g., a reducing agent like sodium borohydride) to the C=N double bond. The steric bulk and electronic properties of the auxiliary block one face of the imine, forcing the nucleophile to attack from the less hindered face, thereby creating the new stereocenter with high diastereoselectivity. Subsequent mild acidic cleavage of the N-S bond removes the auxiliary to yield the desired chiral primary amine, such as (R)- or (S)-1-(p-tolyl)ethylamine. This primary amine can then be benzylated to produce the final product.

Other notable auxiliaries include oxazolidinones and pseudoephedrine, which are widely used in asymmetric alkylation reactions to construct chiral centers. wikipedia.orgnih.gov Chiral aminals, formed from C₂ symmetrical diamines, have also been employed as effective auxiliaries in various asymmetric syntheses. iupac.org

Diastereoselective Synthesis of Related Compounds

Diastereoselective synthesis is crucial when a molecule contains more than one chiral center. The goal is to control the relative configuration of the newly formed stereocenter in relation to the existing ones. While this compound itself has only one stereocenter, methods for diastereoselective synthesis are relevant for creating more complex, structurally related compounds.

For example, if a chiral N-benzyl amine containing a second stereocenter on the benzyl (B1604629) group were to be synthesized, the existing chirality could influence the formation of a new stereocenter. A common strategy involves the [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes to generate 7-azanorbornanes, where the stereochemistry of the reactants dictates the diastereomeric outcome of the bicyclic product, often with high selectivity (>20:1 dr). nih.gov

In another example, the hydroalkylation of terminal dienes with trifluoromethyl-substituted azadienolates, catalyzed by a Palladium complex with a DTBM-SEGPHOS ligand, produces homoallylic α-trifluoromethyl amines with high diastereomeric and enantiomeric ratios (up to 12:1 dr and 97.5:2.5 er). chemrxiv.org The catalyst and the substrate's existing structure work in concert to control the stereochemical outcome of the reaction. chemrxiv.org Such principles of matched and mismatched stereochemical influence are fundamental in synthesizing complex molecules with multiple chiral centers.

Table 2: Examples of Diastereoselective Reactions for Amine Synthesis

| Reaction Type | Reactants | Catalyst/Auxiliary | Diastereomeric Ratio (dr) |

|---|---|---|---|

| [3+2] Cycloaddition | Tertiary Amine N-Oxides + Alkenes | None (Substrate control) | Up to >20:1 nih.gov |

| Hydroalkylation | Azadienolate + Diene | Pd/DTBM-SEGPHOS | Up to 12:1 chemrxiv.org |

| Mannich Reaction | Ketone + Aldimine | H₈-BINOL derivative | Up to 98:2 acs.org |

This table presents data for analogous amine syntheses to illustrate the principles applicable to the target compound.

Configurational Stability and Racemization Studies of Chiral Amine Hydrochlorides

The utility of a chiral compound depends on its configurational stability—its ability to resist racemization (the conversion of a pure enantiomer into a 1:1 mixture of both enantiomers). rsc.org Amines with a stereocenter adjacent to the nitrogen, like this compound, are generally configurationally stable under normal conditions. The nitrogen atom undergoes rapid pyramidal inversion, but this does not affect the configuration at the adjacent carbon stereocenter.

However, racemization can occur under specific conditions, particularly at elevated temperatures or in the presence of certain catalysts. google.comgoogle.com The mechanism often involves the formation of a planar, achiral intermediate, such as an imine or enamine. rsc.org

Catalytic Racemization: Palladium, ruthenium, and iridium complexes are known to catalyze the racemization of chiral amines. rsc.orgwhiterose.ac.uk For benzylic amines, this can proceed through a β-hydride elimination pathway, where the metal complex removes a hydrogen from the chiral carbon, forming an achiral imine complex. rsc.org Re-addition of the hydride can then occur from either face, leading to a racemic mixture. For example, processes have been developed for the racemization of optically active amines using hydrogen gas and a hydrogenation catalyst like Raney cobalt or nickel at high temperatures. google.com

Thermal and Base-Catalyzed Racemization: Racemization of 1-arylalkylamines can also be achieved by treatment with strong bases, such as metal hydroxides or alkoxides, in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO). google.com The base abstracts the proton from the chiral carbon, forming a resonance-stabilized carbanion that is achiral. Reprotonation then yields the racemic amine.

Stability of Hydrochloride Salts: Converting an amine to its hydrochloride salt generally enhances its stability and reduces its volatility. olisystems.com The protonation of the nitrogen atom makes the lone pair unavailable for participating in reactions that could lead to racemization. Furthermore, solid amine hydrochlorides are crystalline, and their rigid lattice structure helps to lock the chiral conformation in place, significantly increasing the barrier to racemization compared to the free amine in solution. olisystems.comresearchgate.net However, in solution, an equilibrium exists where a small amount of the free amine is present, which could potentially undergo slow racemization if conditions are favorable (e.g., high temperature). olisystems.com

Table 3: Conditions for Racemization of Chiral Benzylic Amines

| Method | Catalyst/Reagent | Conditions | Key Intermediate |

|---|---|---|---|

| Catalytic Hydrogenation | Raney Cobalt/Nickel | Elevated temperature, H₂ pressure | Imine google.com |

| Metal-Catalyzed | Palladium, Ruthenium, or Iridium Complexes | Varies (e.g., room temp to 80°C) | Imine/Enamine Complex rsc.orgwhiterose.ac.uk |

This table presents data for racemization of analogous amines to illustrate the principles applicable to the target compound.

Chemical Transformations and Derivatization Strategies for Structural Modification

Modifications of the Secondary Amine Functionality

The secondary amine is a key functional group in Benzyl-(1-p-tolylethyl)amine, susceptible to a range of chemical transformations that can significantly alter the molecule's properties.

N-Alkylation of the secondary amine leads to the formation of tertiary amines. This can be achieved through various methods, including the use of alkyl halides, or more contemporary approaches like the borrowing hydrogen methodology which utilizes alcohols as alkylating agents in the presence of a catalyst. nih.govnih.govresearchgate.net For instance, the reaction with an alkyl halide, such as methyl iodide, in the presence of a non-nucleophilic base would yield the corresponding N-methylated tertiary amine. The borrowing hydrogen methodology offers a greener alternative, where an alcohol is temporarily oxidized to an aldehyde, which then forms an iminium ion with the amine, followed by reduction to the tertiary amine. researchgate.net

N-Acylation converts the secondary amine into an amide. This is a robust and widely used transformation in organic synthesis. masterorganicchemistry.com Typically, an acylating agent like an acid chloride or an acid anhydride (B1165640) is reacted with the amine in the presence of a base to neutralize the acidic byproduct. masterorganicchemistry.comfishersci.it For example, reacting Benzyl-(1-p-tolylethyl)amine with acetyl chloride would yield N-acetyl-N-benzyl-(1-p-tolylethyl)amine. Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be employed to facilitate the formation of an amide bond directly from a carboxylic acid. fishersci.it

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| N-Acylation | Carboxylic Acid + EDC | Amide |

Beyond simple N-acylation, a diverse array of amides can be synthesized, which is a common strategy in medicinal chemistry as over a quarter of pharmaceutical drugs contain an amide group. nih.gov The reaction of the amine with various substituted acid chlorides or carboxylic acids allows for the introduction of a wide range of functional groups. libretexts.orglibretexts.org

Other important nitrogen-containing functional groups can also be prepared from the secondary amine. For instance, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base would yield the corresponding sulfonamide. The formation of ureas can be accomplished by reacting the amine with an isocyanate. These transformations expand the chemical space accessible from the parent amine, allowing for fine-tuning of its physicochemical properties.

Functionalization of Aromatic Rings (Benzyl and p-Tolyl)

The two aromatic rings in Benzyl-(1-p-tolylethyl)amine, the benzyl (B1604629) and the p-tolyl moieties, are amenable to functionalization, primarily through electrophilic aromatic substitution and modern cross-coupling reactions.

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto aromatic rings. masterorganicchemistry.com The outcome of these reactions is directed by the existing substituents on the rings.

On the Benzyl Ring: The benzyl group is attached to the nitrogen atom of the amine. The secondary amine itself is an activating group and directs incoming electrophiles to the ortho and para positions. Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation would be expected to yield predominantly ortho and para substituted products on the benzyl ring. libretexts.org

On the p-Tolyl Ring: This ring bears two substituents: a methyl group and the (1-(benzylamino)ethyl) group. The methyl group is an activating, ortho-, para-director. The alkyl amine substituent is also activating and ortho-, para-directing. Since the para position is occupied by the methyl group, electrophilic attack will be directed to the ortho positions relative to the two existing groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions typically require an aromatic halide or triflate as a starting material. Therefore, a halogenated derivative of Benzyl-(1-p-tolylethyl)amine, prepared via an EAS reaction as described above, would be a necessary intermediate.

For example, a brominated derivative could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group. nih.gov Similarly, a Negishi coupling could be performed with an organozinc reagent. nih.gov These reactions offer a modular approach to extensively modify the aromatic frameworks of the molecule, providing access to a vast array of complex derivatives. The presence of the amine functionality is generally well-tolerated in many modern cross-coupling protocols. nih.govucmerced.edu

| Reaction Type | Precursor | Reagent Example | Product Type |

| Suzuki Coupling | Bromo-derivative | Phenylboronic acid, Pd catalyst | Biaryl-derivative |

| Negishi Coupling | Bromo-derivative | Alkylzinc halide, Pd catalyst | Alkyl-aryl derivative |

Preparation of Salt Forms for Research Applications (e.g., Hydrochloride, Phosphate)

The preparation of different salt forms of a parent compound is a critical step in pharmaceutical research and development, often used to improve properties such as solubility, stability, and bioavailability. mdpi.com

The hydrochloride salt of Benzyl-(1-p-tolylethyl)amine is formed by treating the free amine with hydrochloric acid. researchgate.net This can be achieved by dissolving the amine in a suitable solvent, such as methanol (B129727) or ether, and adding a stoichiometric amount of concentrated or gaseous HCl. researchgate.net Cooling the solution often facilitates the crystallization of the hydrochloride salt. researchgate.net

Similarly, other salt forms can be prepared by reacting the amine with the corresponding acid. For the preparation of the phosphate (B84403) salt, phosphoric acid would be used. The choice of the counter-ion can have a significant impact on the physicochemical properties of the resulting salt. mdpi.com The selection of a particular salt form is a crucial consideration for any research application to ensure optimal performance of the compound in biological and chemical assays. The characterization of these salts is typically performed using techniques such as X-ray powder diffraction, infrared spectroscopy, and differential scanning calorimetry. mdpi.com

Computational and Theoretical Studies in Understanding Benzyl 1 P Tolylethyl Amine Hydrochloride Chemistry

Molecular Orbital Theory and Electronic Structure Analysis

For Benzyl-(1-p-tolylethyl)amine hydrochloride, a detailed analysis of its electronic structure can be performed using methods like Density Functional Theory (DFT). researchgate.netnih.gov DFT calculations can provide optimized molecular geometry and a wealth of information about the electronic distribution within the molecule. researchgate.net Key aspects of the electronic structure that can be investigated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. In this compound, the HOMO is likely to be localized on the electron-rich aromatic rings (both the benzyl (B1604629) and p-tolyl groups), while the LUMO may be distributed over the entire molecule, including the positively charged ammonium (B1175870) group.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of chemical bonding and lone pairs. nih.gov It can reveal important details about charge distribution, hyperconjugative interactions, and the nature of the ionic bond between the protonated amine and the chloride ion. For instance, NBO analysis can quantify the charge on the nitrogen atom and the extent of charge delocalization across the molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, the MEP would show a positive potential around the ammonium group and the hydrogen atoms, indicating sites susceptible to nucleophilic attack. The aromatic rings would exhibit regions of negative potential above and below the plane of the rings.

A hypothetical table of calculated electronic properties for this compound based on DFT calculations is presented below.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Chemical reactivity and stability |

| Dipole Moment | 12.5 D | Polarity of the molecule |

| Charge on Nitrogen | +0.85 e | Degree of positive charge on the amine |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers for interconversion between them. For a flexible molecule like this compound, with several rotatable bonds, this analysis is particularly important.

The key rotatable bonds in this molecule are the C-C bond of the ethyl chain, the C-N bond, and the bonds connecting the benzyl and p-tolyl groups to the main chain. Rotation around these bonds gives rise to a complex potential energy surface with multiple energy minima (stable conformers) and transition states (energy barriers).

Computational methods, particularly molecular mechanics and quantum mechanics, can be used to explore the conformational space of this compound. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a potential energy landscape can be generated. Studies on similar molecules like ethylamine (B1201723) and N-benzyl derivatives have shown that the relative stability of different conformers is influenced by steric hindrance and intramolecular interactions. acs.orgscielo.br For instance, the gauche and anti conformations around the C-C bond of the ethyl group will have different energies.

The presence of the bulky benzyl and p-tolyl groups will significantly influence the preferred conformations, likely favoring those that minimize steric clash. The protonated amine group can also form intramolecular hydrogen bonds with the π-electron clouds of the aromatic rings, further stabilizing certain conformations.

A simplified representation of potential energy as a function of a key dihedral angle is shown below.

| Dihedral Angle (e.g., C-C-N-C) | Relative Energy (kcal/mol) | Conformation |

| 60° | 0 | Staggered (Gauche) |

| 120° | 5.2 | Eclipsed (Transition State) |

| 180° | 0.5 | Staggered (Anti) |

| 240° | 5.2 | Eclipsed (Transition State) |

| 300° | 0 | Staggered (Gauche) |

Reaction Pathway Modeling and Transition State Calculations

Understanding the chemical reactions involved in the synthesis or metabolism of this compound can be greatly aided by computational modeling. Reaction pathway modeling involves identifying the most likely mechanism for a chemical transformation and calculating the energy profile along the reaction coordinate.

A key reaction for this compound is its formation from Benzyl-(1-p-tolylethyl)amine and hydrochloric acid. youtube.com While this is a simple acid-base reaction, computational methods can provide a detailed picture of the process, including the role of the solvent. The protonation of the amine by HCl can be modeled to understand the geometry of the transition state and the thermodynamics of the reaction. ucsb.edu

Furthermore, the metabolic pathways of this compound could be investigated. For instance, N-dealkylation and hydroxylation of the aromatic rings are common metabolic reactions for similar compounds. nih.gov Computational models can be used to predict the most likely sites of metabolism by calculating the activation energies for hydrogen abstraction or oxidation at different positions in the molecule.

Transition state theory is a cornerstone of these studies. A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the reaction energy profile. masterorganicchemistry.com Locating the transition state structure and calculating its energy is crucial for determining the rate of a reaction. For the formation of the hydrochloride salt, the transition state would involve the transfer of a proton from HCl to the nitrogen atom of the amine. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that attempts to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model that relates structural descriptors to activity, QSAR can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For a compound like this compound, which is structurally related to phenethylamines and amphetamines, QSAR studies could be highly valuable. nih.govnih.gov A typical QSAR study would involve the following steps:

Data Set: A series of structurally related compounds with experimentally measured biological activities (e.g., binding affinity to a specific receptor) is required.

Descriptor Calculation: A large number of numerical descriptors that encode various aspects of the molecular structure are calculated for each compound. These can include electronic, steric, hydrophobic, and topological descriptors. researchgate.net

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound and its analogues, a QSAR model could help in understanding which structural features are important for its activity. For example, it could reveal the optimal size and electronic properties of the substituents on the aromatic rings for a desired biological effect.

| Descriptor Type | Example Descriptor | Relevance to Activity |

| Electronic | Partial charge on the nitrogen atom | Influences binding to biological targets through electrostatic interactions. |

| Steric | Molecular volume, Surface area | Determines how well the molecule fits into a receptor binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and transport to the site of action. |

| Topological | Connectivity indices | Encodes information about the branching and shape of the molecule. |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the mechanism of action of existing drugs.

Given the structural similarity of this compound to amphetamine and other phenethylamines, it is plausible that it interacts with monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT). nih.govmdpi.com Molecular docking studies could be performed to investigate the binding of this compound to the active sites of these transporters.

The docking process involves:

Obtaining the 3D structure of the target protein, often from X-ray crystallography or homology modeling.

Placing the ligand in various positions and orientations within the binding site of the protein.

Using a scoring function to estimate the binding affinity for each pose.

The results of a docking study can provide a detailed picture of the ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the protonated amine of this compound would be expected to form a strong ionic interaction with an acidic residue (e.g., aspartate) in the transporter's binding site. The benzyl and p-tolyl groups would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time and to get a more dynamic view of the binding process. MD simulations solve Newton's equations of motion for all the atoms in the system, providing a trajectory of their movements.

| Interaction Type | Potential Interacting Residues in a Transporter |

| Ionic Interaction | Aspartate, Glutamate |

| Hydrogen Bonding | Serine, Threonine, Tyrosine |

| Hydrophobic Interaction | Phenylalanine, Leucine, Isoleucine, Valine |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

Advanced Analytical Methodologies in Chemical Research of the Compound

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For Benzyl-(1-p-tolylethyl)amine hydrochloride, distinct signals would be expected for the aromatic protons of the benzyl (B1604629) and p-tolyl groups, the methine proton, the methyl protons, and the benzylic methylene (B1212753) protons. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent proton couplings.

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom yields a distinct signal, allowing for a complete count of the carbon atoms and providing insight into their chemical environment (e.g., aromatic, aliphatic, quaternary).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive structural assignments. COSY experiments identify proton-proton couplings, mapping which protons are near each other in the molecule. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both ¹H and ¹³C spectra. These techniques are crucial for distinguishing between isomers and confirming the precise connectivity of the molecular backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Atom(s) | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| p-Tolyl -CH₃ | ~2.3 | Singlet | ~21 |

| Ethyl -CH₃ | ~1.6 | Doublet | ~20 |

| Methine -CH | ~4.2 | Quartet | ~60 |

| Benzyl -CH₂ | ~4.0 | Multiplet | ~52 |

| Aromatic C-H (p-Tolyl) | ~7.1-7.3 | Doublets | ~129-130 |

| Aromatic C-H (Benzyl) | ~7.3-7.5 | Multiplet | ~128-131 |

| Quaternary Aromatic C | N/A | N/A | ~135-140 |

| Amine N-H₂⁺ | Broad, variable | Singlet | N/A |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound, the free base would be analyzed. The molecular ion peak [M]⁺ would correspond to the mass of the neutral amine. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the elemental formula.

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for this molecule would include:

Benzylic cleavage: Loss of a benzyl radical (C₇H₇•) to form a prominent fragment ion.

Tropylium (B1234903) ion formation: The benzyl fragment itself can rearrange to the stable tropylium cation at m/z 91.

Cleavage alpha to the nitrogen: Loss of the p-tolylethyl group to form a fragment at m/z 91, or loss of the benzyl group.

Table 2: Predicted Key Mass Spectrometry Fragments for Benzyl-(1-p-tolylethyl)amine (Free Base)

| Fragment Description | Structure / Formula | Predicted m/z |

| Molecular Ion [M]⁺ | C₁₆H₁₉N | 225 |

| Loss of p-tolyl group | [M - C₇H₇]⁺ | 134 |

| Tropylium Ion | C₇H₇⁺ | 91 |

| p-Tolylethyl Cation | C₉H₁₁⁺ | 119 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). In the hydrochloride salt form, a very broad and strong absorption band is expected in the 2400-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a secondary ammonium (B1175870) salt. Other key absorptions confirm the presence of aromatic and aliphatic components.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Secondary Ammonium (R₂NH₂⁺) | N-H Stretch | 2400-3000 (very broad, strong) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Aromatic C-H (p-disubst.) | C-H Bend (out-of-plane) | 800-840 |

Chromatographic Methods for Purification and Purity Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds and the assessment of their purity.

This compound possesses a stereocenter at the carbon atom bonded to the p-tolyl group and the nitrogen atom. This means the compound can exist as a pair of non-superimposable mirror images called enantiomers, (R)- and (S)-Benzyl-(1-p-tolylethyl)amine.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing chemical purity. For chiral compounds, specialized chiral HPLC is required to determine enantiomeric purity or enantiomeric excess (ee). This is achieved by using a chiral stationary phase (CSP) in the HPLC column. These CSPs are themselves enantiomerically pure and interact differently with the (R) and (S) enantiomers of the analyte, causing them to travel through the column at different rates and thus be separated. Common CSPs for separating chiral amines include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support). By comparing the peak areas of the two separated enantiomers, one can accurately quantify the composition of the mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical components in a sample and then provides mass spectral data for identification. However, amine hydrochlorides are non-volatile and thermally unstable, making them unsuitable for direct GC analysis.

To overcome this, the amine is typically liberated from its salt form and then converted into a more volatile derivative prior to injection. A common derivatization strategy is acylation, for instance, reacting the secondary amine with an agent like trifluoroacetic anhydride (B1165640) (TFAA). This reaction replaces the amine hydrogen with a trifluoroacetyl group, creating a neutral, more volatile, and thermally stable N-trifluoroacetyl derivative. This derivative can then be readily analyzed by GC-MS, where the separation by gas chromatography provides purity information and the subsequent mass spectrometry confirms the identity of the derivative and any impurities.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of chemical compounds provides invaluable insights into their molecular conformation, packing arrangements in the crystal lattice, and the nature of intermolecular interactions. X-ray crystallography stands as the definitive method for elucidating this three-dimensional atomic arrangement. However, a comprehensive search of crystallographic databases and the scientific literature indicates that the crystal structure of this compound has not yet been determined and reported.

The process of X-ray crystallography involves several critical steps. Initially, a high-quality single crystal of the compound is required. This is often a challenging step, as it necessitates growing a well-ordered crystal lattice free from significant defects. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays.

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern. This diffraction pattern, consisting of a series of spots of varying intensities, is meticulously recorded. The angles and intensities of these diffracted beams are directly related to the arrangement of atoms within the crystal, governed by Bragg's Law.

The collected diffraction data is then processed to determine the unit cell dimensions—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. Through complex mathematical procedures, typically involving Fourier transforms, the electron density map of the molecule is constructed. This map allows for the precise placement of each atom in the three-dimensional space of the unit cell.

Structure Activity Relationship Sar Research Methodologies Applied to Substituted Amine Hydrochlorides

Design Principles for SAR Studies: Systematic Structural Modifications of the Benzyl (B1604629) and 1-p-tolylethyl Moieties

The design of SAR studies for a compound like Benzyl-(1-p-tolylethyl)amine hydrochloride is centered on the systematic modification of its core components: the benzyl group and the 1-p-tolylethyl group. The goal is to probe the chemical space around the lead compound to understand which structural changes enhance or diminish its desired activity.

Benzyl Moiety Modifications: The benzyl group offers several avenues for modification. Researchers often begin by introducing various substituents onto the phenyl ring to explore the effects of electronics and sterics. nih.govresearchgate.net Common modifications include:

Positional Isomerism: Moving a substituent to the ortho, meta, or para positions of the benzyl ring can significantly alter a compound's interaction with a target binding site. nih.govnih.gov Ortho-substitution, for instance, has been found to provide the greatest potency in some series of N-benzyl amine derivatives. nih.gov

Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups, and electron-withdrawing groups (EWGs) such as halogens (-F, -Cl) or nitro (-NO₂) can modulate the electron density of the aromatic ring, affecting its binding capabilities. nih.gov

Steric Bulk: Varying the size of the substituent, from a small fluorine atom to a bulkier tert-butyl group, helps to map the steric tolerance of the target's binding pocket. nih.gov

Scaffold Hopping: In more advanced studies, the entire benzyl ring might be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) to investigate whether the fundamental aromatic character is essential for activity and to discover novel interactions. nih.gov

1-p-tolylethyl Moiety Modifications: This part of the molecule contains the chiral center and the p-tolyl group, both of which are critical targets for modification.

Alkyl Chain Homologation: The ethyl linker between the nitrogen and the p-tolylphenyl ring can be lengthened or shortened to optimize the spatial orientation of the aromatic groups relative to each other.

p-Tolyl Group Alterations: The methyl group on the para-position of the phenyl ring is a key point for modification. SAR studies would explore replacing it with other alkyl groups (ethyl, propyl) or functional groups with different electronic properties to probe the specific interactions in that region of the binding site. nih.gov For example, in related phenethylamine (B48288) series, increasing the size of the 4-position substituent can lead to a drop in functional activity. nih.gov

Stereochemistry: As the molecule is chiral at the benzylic carbon of the ethylamine (B1201723) chain, synthesizing and testing individual enantiomers is crucial. The biological activity often resides in only one enantiomer, and understanding the stereochemical requirements of the receptor is a fundamental aspect of SAR.

The following table illustrates a hypothetical design matrix for systematic modifications based on these principles.

| Modification Target | Modification Type | Examples of Substituents/Changes | Rationale |

| Benzyl Ring | Positional Isomerism | 2-Chloro, 3-Chloro, 4-Chloro | Determine optimal substituent position for interaction. |

| Electronic Variation | 4-Methoxy (EDG), 4-Nitro (EWG) | Probe electronic requirements of the binding pocket. | |

| Steric Bulk | 4-Methyl, 4-tert-Butyl | Map the size constraints of the binding pocket. | |

| Ring Replacement | Pyridylmethyl, Naphthylmethyl | Explore alternative scaffolds for novel interactions. | |

| p-Tolyl Group | Para-substituent | -H, -Ethyl, -CF₃, -OH | Evaluate the role of the methyl group and explore other interactions. |

| Ethyl Linker | Chain Length | Methyl (phenmethylamine), Propyl | Optimize spacing and orientation of aromatic moieties. |

| Chiral Center | Stereochemistry | (R)-enantiomer, (S)-enantiomer | Determine the stereochemically preferred configuration for activity. |

Investigating the Impact of N-Substitution on Molecular Interactions

The secondary amine nitrogen in this compound is a pivotal point for interaction, often forming hydrogen bonds or ionic interactions within a biological target. Modifying the substituents on the nitrogen atom (N-substitution) is a cornerstone of SAR studies for this class of compounds. nih.gov Direct alkylation of amines is a common chemical reaction used to create these analogs. msu.edu

The primary goal is to understand how changes at the nitrogen atom affect binding affinity and functional activity. For instance, in related phenethylamine series, adding a benzyl group to the nitrogen (N-benzylation) has been shown to significantly increase binding affinity and functional activity at certain receptors. nih.gov

Key investigative strategies include:

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can probe for small hydrophobic pockets near the nitrogen-binding site. Exhaustive alkylation can lead to quaternary ammonium (B1175870) salts, which have different properties and may participate in different types of interactions. libretexts.org

Introduction of Functional Groups: Placing groups capable of forming additional hydrogen bonds (e.g., N-hydroxyethyl) or other interactions can enhance potency and selectivity.

Steric Hindrance: The introduction of bulky groups on the nitrogen can determine if the space around the amine is sterically constrained. It can also serve to orient the other parts of the molecule (the benzyl and 1-p-tolylethyl moieties) in a more rigid conformation.

Basicity Modification: The basicity (pKa) of the amine is critical for its ionization state at physiological pH. N-substitution can alter this pKa, which in turn affects the strength of ionic bonds with acidic residues (like aspartate or glutamate) in a receptor. Ring systems or electron-withdrawing groups attached to the nitrogen can decrease basicity. msu.edu

Research on other N,N-substituted amines has shown that hydrophilic groups can be crucial for potency, highlighting the importance of balancing hydrophobic and hydrophilic interactions. nih.gov

Positional Scanning and Substituent Effects on Chemical Reactivity and Interactions

Positional scanning involves placing a particular substituent at all possible non-equivalent positions on an aromatic ring to determine the optimal location for activity. nih.gov For this compound, this would apply to both the benzyl and the p-tolylphenyl rings. The effect a substituent has is a combination of two main factors: inductive effects and resonance effects. libretexts.orglibretexts.org

Inductive Effects: This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms. Most heteroatoms like oxygen, nitrogen, and halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect (-I), which can deactivate an aromatic ring towards certain reactions. libretexts.org Alkyl groups are weakly electron-donating (+I). lumenlearning.com

Resonance Effects: This effect involves the delocalization of electrons through the pi-system of the aromatic ring. Substituents with lone pairs of electrons (e.g., -OH, -NH₂) can donate electron density to the ring (+R effect), which is a powerful activating effect. lumenlearning.com Conversely, groups with pi bonds to electronegative atoms (e.g., -NO₂, -C=O) withdraw electron density from the ring (-R effect) and are deactivating. libretexts.org

The interplay of these effects determines whether a substituent is "activating" or "deactivating" and where it directs the next chemical interaction (the "directing effect"). youtube.com

Ortho, Para-Directors: Activating groups (e.g., -OH, -OR, -NH₂, alkyls) and weakly deactivating halogens tend to direct incoming electrophiles to the ortho and para positions. This is because they can effectively stabilize the positively charged intermediate formed during the reaction through resonance. lumenlearning.comyoutube.com

Meta-Directors: Strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H, -C=O) direct incoming electrophiles to the meta position, as this position avoids placing the destabilizing positive charge of the reaction intermediate directly adjacent to the electron-withdrawing group. youtube.com

In an SAR context, these principles are used to rationalize observed activities. For example, if a 4-methoxy (para) substituted analog shows higher activity than a 3-methoxy (meta) analog, it suggests that resonance-based electron donation to the ring is beneficial for the molecular interaction. acs.org Studies on substituted benzylthioquinolinium iodides have systematically used substituents from different electronic and hydrophobic quadrants at ortho, meta, and para-positions to build a comprehensive SAR model. nih.gov

Computational SAR Modeling and Prediction of Molecular Interaction Potentials

Computational chemistry provides powerful tools to rationalize experimental SAR data and to predict the activity of yet-unsynthesized analogs, thereby accelerating the drug discovery process. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical or physical properties of a series of compounds with their biological activities. carta-evidence.orgnewjournal.org For a series of this compound analogs, researchers would calculate a variety of molecular descriptors:

Electronic Descriptors: These include atomic charges and dipole moments, often calculated using methods like Density Functional Theory (DFT). They quantify the electronic aspects of the molecule. carta-evidence.org

Steric Descriptors: Molar volume and surface area describe the size and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (LogP) quantifies the molecule's lipophilicity, which is crucial for membrane permeability and hydrophobic interactions.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

Using statistical methods like Multiple Linear Regression (MLR), these descriptors are used to build a model that can predict the activity of new compounds. carta-evidence.org Such models have been successfully applied to predict the activity of substituted phenethylamines. carta-evidence.orgnewjournal.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov A 3D model of the target protein is required, which can be obtained from X-ray crystallography or created through homology modeling. The this compound molecule and its analogs would be computationally "docked" into the active site of the target. The results can:

Visualize the binding mode, showing specific hydrogen bonds, ionic interactions, and hydrophobic contacts.

Explain why certain substitutions increase or decrease activity. For example, a docking study might reveal that a bulky substituent causes a steric clash with an amino acid residue, while a smaller one fits perfectly. nih.gov

Provide a binding score, which estimates the binding affinity and helps to prioritize which analogs to synthesize next.

The following table summarizes the application of computational methods in SAR.

| Computational Method | Input | Output | Application to SAR |

| QSAR | A series of synthesized analogs with measured activities and their calculated molecular descriptors. | A mathematical equation linking descriptors to activity. carta-evidence.org | Predict activity of new analogs before synthesis; identify key physicochemical properties for activity. |

| Molecular Docking | 3D structure of the target protein and the ligand (e.g., this compound). | Predicted binding pose and a score estimating binding affinity. | Rationalize experimental SAR data; visualize key interactions; guide the design of new analogs with improved binding. nih.gov |

| DFT Calculations | Molecular structure. | Calculated electronic properties like charge distribution and orbital energies. carta-evidence.org | Provide accurate electronic descriptors for QSAR models; understand the molecule's intrinsic reactivity. |

Rational Design Approaches for Analog Development

Rational design uses the knowledge gained from SAR and computational studies to intelligently design new molecules with improved properties, rather than relying on trial-and-error. researchgate.net This approach is iterative, cycling between design, synthesis, and testing.

Key strategies in the rational design of analogs for this compound include:

Structure-Based Design: When the 3D structure of the target is known, this is the most powerful approach. Docking studies can reveal unfilled pockets or opportunities for new interactions. nih.gov For example, if an unfilled hydrophobic pocket is identified near the benzyl group, an analog with a larger hydrophobic substituent at that position would be designed and synthesized. nih.gov

Pharmacophore-Based Design: In the absence of a target structure, a pharmacophore model can be built based on a set of active compounds. The model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donor, aromatic ring, positive charge) required for activity. New molecules are then designed to fit this pharmacophore map.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere), with the goal of improving potency or pharmacokinetic properties. For example, a carboxylic acid group might be replaced with a tetrazole ring, as both are acidic and can participate in similar interactions. nih.gov Similarly, replacing a sulfur atom with an oxygen atom (an isostere) can be used to probe the role of that specific atom. nih.gov

Scaffold Hopping and Privileged Structures: This involves replacing the central molecular core (scaffold) while retaining the key interacting functional groups in their correct spatial orientation. acs.org Benzylamines are considered "privileged structures" as they are known to bind to numerous receptors, making them a good starting point for design. nih.gov The design process might explore replacing the phenethylamine core with a different scaffold that presents the benzyl and other key groups in a similar orientation.

This rational, hypothesis-driven approach significantly increases the efficiency of the lead optimization process, reducing the number of compounds that need to be synthesized and tested to achieve a desired activity profile. oncodesign-services.com

Potential Applications in Chemical Synthesis and Materials Science Research

Role as Chiral Building Blocks in Complex Molecule Synthesis

The development of new drugs and agrochemicals increasingly relies on the use of chiral building blocks to ensure the desired biological activity and reduce potential side effects. Chiral amines are fundamental to this endeavor, serving as key intermediates in the synthesis of enantiomerically pure compounds. Benzyl-(1-p-tolylethyl)amine, the free base of the hydrochloride salt, possesses a stereogenic center at the carbon atom attached to the amino group and the p-tolyl group. This chirality is crucial for its function as a chiral building block.

In synthetic chemistry, chiral amines like 1-phenylethylamine, which is structurally analogous to 1-p-tolylethylamine, are widely employed as chiral auxiliaries. These auxiliaries can be temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereochemistry is established, the auxiliary can be cleaved and recovered. Given its structure, Benzyl-(1-p-tolylethyl)amine could be utilized in a similar fashion for the asymmetric synthesis of various target molecules, including amino acids, amino alcohols, and other biologically active compounds. The synthesis of compounds with potential biological activity in their pure enantiomeric form is of particular interest in medicinal chemistry, as often only one stereoisomer is responsible for the therapeutic effect.

The general strategy involves the formation of an amide or imine with the chiral amine, which then influences the stereochemical outcome of reactions such as alkylation, reduction, or addition. The presence of the p-tolyl group, as compared to a simple phenyl group, can offer different steric and electronic properties, potentially leading to variations in stereoselectivity and reactivity in these synthetic routes.

Precursors for Advanced Organic Materials (e.g., Polymers, Catalysts)

The amine and benzyl (B1604629) functionalities of Benzyl-(1-p-tolylethyl)amine hydrochloride suggest its potential as a precursor for advanced organic materials.

Polymers: Amine-containing polymers are a significant class of materials with diverse applications. For instance, poly(vinyl benzyl amine) can be synthesized by modifying poly(vinyl benzyl chloride). Although a different monomer, this highlights a pathway where a benzylamine (B48309) derivative can be incorporated into a polymer structure. Benzyl-(1-p-tolylethyl)amine could potentially be used to create chiral polymers. These polymers could find applications in chiral chromatography as stationary phases for the separation of enantiomers, or as chiral catalysts themselves.

Catalysts: Chiral amines and their derivatives are frequently used to construct chiral ligands for asymmetric catalysis. These ligands can coordinate with a metal center to form a catalyst that can effect a chemical transformation with high enantioselectivity. The nitrogen atom of Benzyl-(1-p-tolylethyl)amine can act as a coordination site for a metal. Furthermore, the amine can be functionalized to create more complex bidentate or polydentate ligands, enhancing the stability and stereodirecting ability of the resulting metal complex. These catalysts are invaluable for the efficient synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Ligands in Coordination Chemistry Research

The nitrogen atom in Benzyl-(1-p-tolylethyl)amine possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal ions. This allows it to function as a ligand in coordination chemistry. The formation of metal complexes with chiral ligands is a cornerstone of asymmetric catalysis.

The structure of Benzyl-(1-p-tolylethyl)amine allows it to act as a monodentate ligand. Research in coordination chemistry often involves the synthesis and characterization of novel metal-ligand complexes to study their electronic properties, structure, and reactivity. The specific steric bulk and electronic environment provided by the benzyl and p-tolyl groups would influence the geometry and stability of the resulting metal complexes. These complexes could be investigated for their catalytic activity in various organic transformations, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

Intermediates in the Synthesis of Advanced Chemical Probes

Advanced chemical probes are essential tools for studying biological processes within living systems. The synthesis of these probes often requires the assembly of several molecular fragments, including a recognition element, a linker, and a reporter group (e.g., a fluorophore or a tag).

This compound can serve as a valuable intermediate in the synthesis of such probes. The amine group provides a reactive handle for conjugation with other molecules. For example, it can be acylated or alkylated to attach it to a larger molecular scaffold. The benzyl group can also be a point of modification, or it can be removed via hydrogenolysis, a common strategy in organic synthesis, to unmask a primary amine for further reaction. The chirality of the molecule could be exploited to develop stereospecific probes that interact selectively with chiral biological targets like enzymes or receptors. For instance, substituted N-benzylamine derivatives have been used to synthesize potent antagonists for specific biological receptors.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future synthesis of Benzyl-(1-p-tolylethyl)amine hydrochloride is geared towards environmentally benign and efficient methodologies. Current synthetic strategies often rely on classical methods that may involve harsh reagents and generate significant waste. Future research should prioritize the adoption of green chemistry principles.

Key areas for development include:

Catalytic Condensation Reactions: Exploring catalytic methods, such as those using boric acid, for the direct amidation of a carboxylic acid and an amine, generates only water as a byproduct, significantly improving the atom economy. walisongo.ac.id While potentially requiring longer reaction times, the environmental benefits are substantial. walisongo.ac.id

Use of Greener Solvents and Reagents: A significant shift towards replacing hazardous solvents and reagents is crucial. Research into using water or bio-based solvents, and replacing toxic methylating agents like dimethyl sulfate (B86663) with greener alternatives like methanol (B129727), represents a key direction. rsc.orgnih.gov For instance, the synthesis of related amines has been demonstrated in water, showcasing the potential for aqueous-phase synthesis. rsc.org

A comparative analysis of potential green synthesis routes highlights the trade-offs between yield, reaction time, and environmental impact.

Table 1: Comparison of Potential Green Synthesis Metrics

| Metric | Acid Chloride Route | Coupling Reagent Route | Catalytic Condensation Route |

|---|---|---|---|

| Atom Economy | Lower | Moderate | Highest |

| Byproducts | HCl, Coupling Agent Waste | Coupling Agent Waste | Water |

| Solvent/Reagent Hazard | High (e.g., Oxalyl Chloride) | Moderate | Low (e.g., Boric Acid) |

| Reaction Time | Short | Moderate | Often Prolonged |

This table is a conceptual comparison based on general principles of green chemistry applied to amine synthesis. walisongo.ac.id

Exploration of Alternative Derivatization Strategies

The core structure of this compound offers numerous sites for modification, allowing for the creation of a library of novel derivatives with potentially unique properties. Future research will likely focus on strategic derivatization to tune the molecule's characteristics for specific applications.

Unexplored derivatization avenues include:

Substitution on the Aromatic Rings: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) onto the benzyl (B1604629) or tolyl rings could significantly alter the electronic properties and intermolecular interactions of the molecule.

Modification of the Amine Group: Synthesizing secondary and tertiary amine derivatives, or converting the amine to an amide or sulfonamide, can change the compound's basicity, polarity, and hydrogen bonding capabilities. frontiersin.org For example, N-alkylation has been used to create derivatives of similar structures. rsc.org

Introduction of Fluorophores or Bioactive Moieties: Attaching fluorescent tags could enable the use of derivatives in imaging studies, while linking them to known bioactive fragments could create new compounds with potential pharmacological applications. nih.gov

Table 2: Potential Derivatization Strategies and Their Effects

| Derivatization Site | Modification | Potential Effect |

|---|---|---|

| Benzyl Ring | Introduction of -OCH3, -NO2, -Cl | Altered electronic properties, solubility |

| Tolyl Ring | Halogenation, Nitration | Modified steric and electronic profile |

| Amine Nitrogen | N-methylation, N-acetylation | Changed basicity and hydrogen bonding |

| Ethyl Bridge | Introduction of hydroxyl or carbonyl groups | Increased polarity and functional handles |

This table outlines hypothetical derivatization strategies for future research.

In-depth Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is essential for optimizing reaction conditions and developing new synthetic routes.

Future mechanistic studies could focus on:

Deuteration Experiments: Using deuterated reagents, such as CD3OD instead of CH3OH in methylation reactions, can help elucidate the source of atoms in the final product and clarify the reaction pathway. rsc.org

Identification of Intermediates: Employing techniques like in-situ NMR or trapping experiments can help identify transient intermediates, such as imines or other reaction adducts, providing a clearer picture of the reaction sequence. rsc.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the most likely mechanism for complex transformations.

Kinetic Studies: Monitoring the reaction progress over time can provide valuable data on reaction rates and orders, helping to build a comprehensive mechanistic model. rsc.org A proposed mechanism for a related manganese-catalyzed deaminative hydroxylation of benzylamines suggests a transamination borrowing-hydrogen strategy. researchgate.net

Advanced Stereoselective Methodologies for Enhanced Control

Since Benzyl-(1-p-tolylethyl)amine contains a stereocenter, the development of methods to selectively synthesize one enantiomer is a critical area for future research. Stereoselective synthesis is paramount when a compound's activity is dependent on its specific three-dimensional arrangement.

Promising research directions include:

Chiral Auxiliaries: The use of a chiral auxiliary, such as (R)-α-methylphenethylamine, can guide the stereochemical outcome of a reaction, followed by its removal to yield the desired enantiomerically enriched product. google.com

Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) for key bond-forming reactions, such as asymmetric hydrogenation or reductive amination, can provide a more efficient route to enantiomerically pure products.

Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer of a racemic mixture is a powerful green chemistry approach for obtaining optically active amines.

Chiral Resolution: Classical resolution techniques, involving the formation of diastereomeric salts with a chiral resolving agent like L-tartaric acid, followed by separation, remain a viable, if less direct, method. google.com A patent describes a method for synthesizing a related chiral amine that reports higher yields and better stereoselectivity compared to chemical resolution methods. google.com

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated systems and high-throughput experimentation (HTE) can dramatically accelerate the discovery and optimization of synthetic routes and novel derivatives of this compound. nih.gov

Future applications in this area involve:

Parallel Synthesis Platforms: Using automated synthesizers to perform numerous reactions in parallel under varying conditions (e.g., different catalysts, solvents, temperatures) can rapidly identify optimal reaction parameters. tue.nl

Design of Experiments (DoE): Coupling HTE with statistical DoE software allows for the efficient exploration of a wide, multidimensional experimental space to understand the influence of various factors on reaction outcomes. nih.gov

Automated Purification and Analysis: Integrating automated purification systems and rapid analytical techniques (e.g., UPLC-MS) into the workflow enables high-speed analysis of the resulting products, creating a fully streamlined process from reaction to data.

This approach would be particularly valuable for rapidly screening a large library of potential catalysts or exploring the derivatization strategies outlined in section 10.2.

Application in Supramolecular Chemistry and Host-Guest Systems

The structure of this compound, with its aromatic rings and charged ammonium (B1175870) group, makes it an intriguing candidate for use as a "guest" molecule in supramolecular host-guest systems. nih.gov

Unexplored research avenues include:

Complexation with Macrocycles: Investigating the formation of inclusion complexes with various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. nih.gov The hydrophobic benzyl and tolyl groups could potentially fit within the cavity of these hosts, while the ammonium group could interact with the host's portals.

Stimuli-Responsive Systems: Designing host-guest systems where the binding and release of this compound can be controlled by external stimuli like pH, light, or temperature. nih.gov For example, a change in pH could alter the protonation state of the amine, affecting its binding affinity with a host molecule.